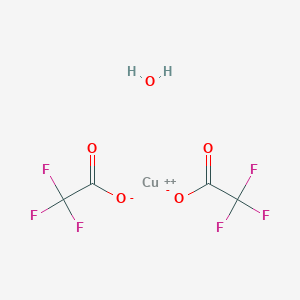
Copper(II) trifluoroacetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) trifluoroacetate hydrate is a chemical compound with the formula Cu(CO2CF3)2 · xH2O. It is known for its blue crystalline appearance and is used in various scientific and industrial applications. This compound is a hydrate form of copper(II) trifluoroacetate, where water molecules are integrated into its crystal structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) trifluoroacetate hydrate can be synthesized by reacting trifluoroacetic acid with copper oxide, copper hydroxide, or basic copper carbonate. The reaction typically involves the following steps :
Reaction with Copper Oxide: [ \text{CuO} + 2 \text{CF}_3\text{COOH} \rightarrow \text{Cu(CO}_2\text{CF}_3\text{)}_2 + \text{H}_2\text{O} ]
Reaction with Copper Hydroxide: [ \text{Cu(OH)}_2 + 2 \text{CF}_3\text{COOH} \rightarrow \text{Cu(CO}_2\text{CF}_3\text{)}_2 + 2 \text{H}_2\text{O} ]
Reaction with Basic Copper Carbonate: [ \text{CuCO}_3\text{·Cu(OH)}_2 + 4 \text{CF}_3\text{COOH} \rightarrow 2 \text{Cu(CO}_2\text{CF}_3\text{)}_2 + 3 \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, the synthesis of copper(II) 2,2,2-trifluoroacetate hydrate may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of acetone to replace water molecules in the hydrate form can also be employed to obtain the anhydrous form under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other Lewis bases such as ammonia, water, dioxane, and quinoline.
Common Reagents and Conditions:
Oxidation Reactions: Often involve organic substrates and may require heating.
Reduction Reactions: Typically involve reducing agents like hydrazine or sodium borohydride.
Substitution Reactions: Conducted in the presence of Lewis bases under ambient conditions.
Major Products Formed:
Oxidation: Formation of oxidized organic products.
Reduction: Formation of copper(I) trifluoroacetate.
Substitution: Formation of adducts with Lewis bases.
Applications De Recherche Scientifique
Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in electroplating, electrolysis, and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of copper(II) 2,2,2-trifluoroacetate hydrate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby influencing reaction pathways and product formation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Copper(II) acetate
- Copper(II) acetylacetonate
- Copper(II) trifluoromethanesulfonate
- Copper(II) tetrafluoroborate hydrate
Comparison: Copper(II) trifluoroacetate hydrate is unique due to its trifluoroacetate ligands, which impart distinct chemical properties such as high electronegativity and stability. Compared to other copper(II) compounds, it offers unique reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and catalysis .
Propriétés
IUPAC Name |
copper;2,2,2-trifluoroacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Cu.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIGHZDVQCLIO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2CuF6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-88-0 |
Source


|
| Record name | Copper(II) trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
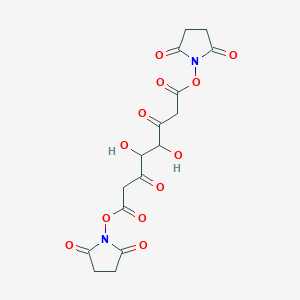
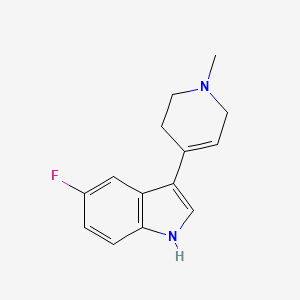
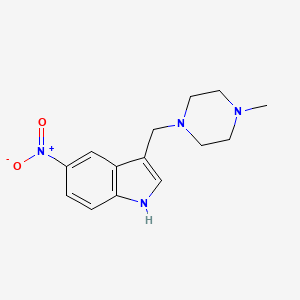
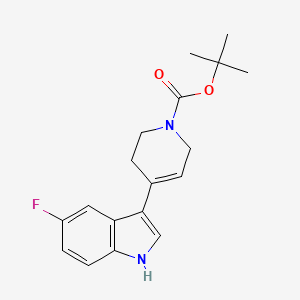

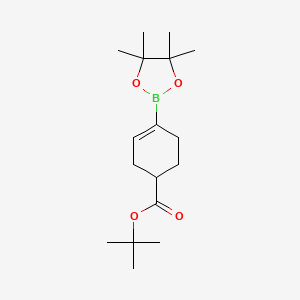
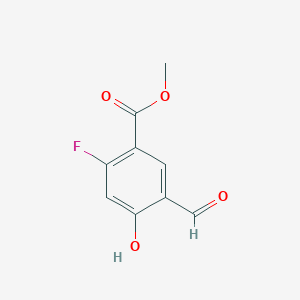

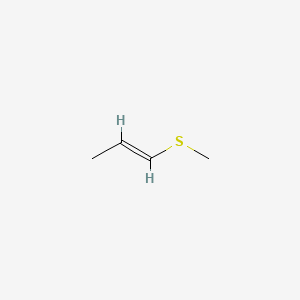
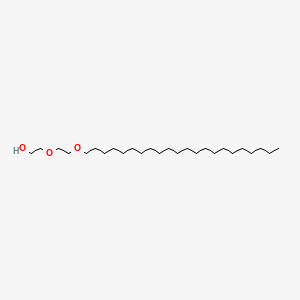
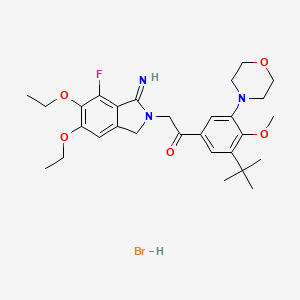
![2-amino-5-(aminomethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8023615.png)
![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)
![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
